Dimagnesium;carbonate;dihydroxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

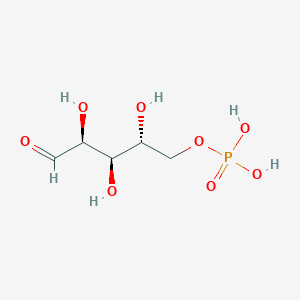

Dimagnesium;carbonate;dihydroxide, also known as magnesium carbonate hydroxide, is a chemical compound with the formula Mg₂(CO₃)(OH)₂. It is a white, odorless powder that is commonly used in various industrial and scientific applications. This compound is known for its stability and versatility, making it a valuable material in different fields.

Mechanism of Action

Target of Action

The primary target of Dimagnesium Carbonate Dihydroxide is the stomach acid . It is used as an antacid for symptomatic relief of heartburn, indigestion, and upset stomach .

Mode of Action

Dimagnesium Carbonate Dihydroxide reacts with hydrochloric acid in the stomach to form carbon dioxide and magnesium chloride, thus neutralizing excess acid in the stomach . This interaction helps to alleviate symptoms associated with excess stomach acid.

Biochemical Pathways

Magnesium, a component of Dimagnesium Carbonate Dihydroxide, plays a crucial role in over 300 enzymatic reactions in the body, including energy metabolism and nucleic acid synthesis . It is also involved in various physiological functions, and its deficiency can induce changes in biochemical pathways, increasing the risk of illness and chronic degenerative diseases .

Pharmacokinetics

About 40-60% of magnesium is absorbed following oral administration . The percent absorption decreases as the dose increases . The volume of distribution (Vd) for magnesium is 0.2-0.4L/kg , and about 50% distributes to bone . Approximately 30% of magnesium is bound to proteins .

Result of Action

The result of the action of Dimagnesium Carbonate Dihydroxide is the neutralization of stomach acid, which provides relief from symptoms of heartburn, indigestion, and upset stomach .

Biochemical Analysis

Biochemical Properties

Dimagnesium carbonate dihydroxide can participate in biochemical reactions, particularly those involving magnesium-dependent enzymes . Magnesium is a cofactor for many enzymes, and it plays a crucial role in various biological processes, including DNA replication, protein synthesis, and cellular energy production

Cellular Effects

The effects of dimagnesium carbonate dihydroxide on cells are diverse and depend on the specific cellular context. For instance, magnesium, a component of the compound, is known to be essential for optimal immune function and regulating inflammation . The specific effects of dimagnesium carbonate dihydroxide on cell signaling pathways, gene expression, and cellular metabolism are still being studied.

Molecular Mechanism

It is known that magnesium can interact with biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

Studies on the stability, degradation, and long-term effects of the compound on cellular function in in vitro or in vivo studies are needed to better understand its biochemical properties .

Metabolic Pathways

The metabolic pathways that dimagnesium carbonate dihydroxide is involved in are not well-defined. Magnesium, a component of the compound, is involved in numerous metabolic pathways, including those related to energy production and DNA synthesis

Subcellular Localization

Future studies could investigate potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimagnesium;carbonate;dihydroxide can be synthesized through several methods. One common method involves the reaction of magnesium salts with sodium carbonate in an aqueous solution. The reaction typically occurs at room temperature and results in the precipitation of this compound. Another method involves the carbonation of magnesium hydroxide with carbon dioxide gas under controlled conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through the carbonation of magnesium hydroxide. This process involves bubbling carbon dioxide gas through a slurry of magnesium hydroxide in water. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Dimagnesium;carbonate;dihydroxide undergoes several types of chemical reactions, including:

Decomposition: When heated, it decomposes to form magnesium oxide, carbon dioxide, and water.

Acid-Base Reactions: It reacts with acids to form magnesium salts, carbon dioxide, and water.

Hydration and Dehydration: It can absorb water to form hydrated magnesium carbonate or lose water to form anhydrous magnesium carbonate.

Common Reagents and Conditions

Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with this compound.

Heat: Heating the compound leads to its decomposition into magnesium oxide and carbon dioxide.

Major Products Formed

Magnesium Oxide: Formed upon decomposition.

Magnesium Salts: Formed when reacting with acids.

Carbon Dioxide and Water: By-products of decomposition and acid-base reactions.

Scientific Research Applications

Dimagnesium;carbonate;dihydroxide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other magnesium compounds.

Biology: Employed in studies related to mineral metabolism and as a supplement in cell culture media.

Medicine: Utilized as an antacid and laxative due to its ability to neutralize stomach acid and promote bowel movements

Comparison with Similar Compounds

Dimagnesium;carbonate;dihydroxide can be compared with other magnesium compounds such as:

Magnesium Hydroxide: Similar in its use as an antacid and laxative but does not contain carbonate ions.

Magnesium Carbonate: Used similarly in antacid applications but lacks the hydroxide component.

Magnesium Oxide: Primarily used as a refractory material and in the production of magnesium metal.

Conclusion

This compound is a versatile compound with a wide range of applications in various fields. Its stability, reactivity, and beneficial properties make it a valuable material for scientific research, industrial processes, and medical applications.

Properties

IUPAC Name |

dimagnesium;carbonate;dihydroxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Mg.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+2;;/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYRPJABTMRVCX-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

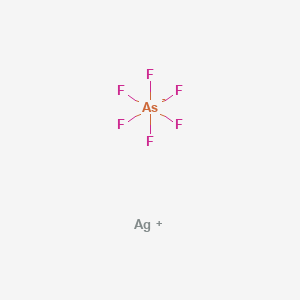

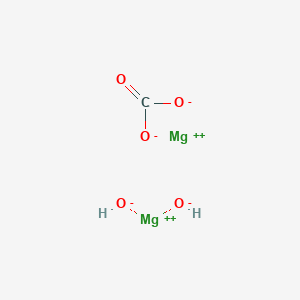

C(=O)([O-])[O-].[OH-].[OH-].[Mg+2].[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Mg2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.